Cas no 175968-16-8 (4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-fluorobenzaldehyde)

4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-fluorobenzaldehyde is a fluorinated benzaldehyde derivative featuring a tert-butyldimethylsilyl (TBS) protecting group on the phenolic hydroxyl moiety. This compound is particularly valuable in synthetic organic chemistry, where the TBS group enhances stability and selectivity during multi-step reactions. The fluorine substituent at the 2-position introduces electronic modulation, making it useful in nucleophilic aromatic substitution or cross-coupling reactions. Its aldehyde functionality serves as a versatile intermediate for further derivatization, including condensation or reduction reactions. The steric shielding provided by the TBS group also minimizes unwanted side reactions, ensuring high purity in complex synthetic pathways. This reagent is well-suited for pharmaceutical and materials science applications requiring precise functionalization.
4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-fluorobenzaldehyde structure
175968-16-8 structure
Product Name:4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-fluorobenzaldehyde
CAS No:175968-16-8
MF:C13H19FO2Si
MW:254.372668504715
CID:4668356
Update Time:2025-06-12

4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-fluorobenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-((tert-Butyldimethylsilyl)oxy)-2-fluorobenzaldehyde
    • Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-fluoro-
    • 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-fluorobenzaldehyde
    • Inchi: 1S/C13H19FO2Si/c1-13(2,3)17(4,5)16-11-7-6-10(9-15)12(14)8-11/h6-9H,1-5H3
    • InChI Key: SHBUACBQPLOMKZ-UHFFFAOYSA-N
    • SMILES: C(=O)C1=CC=C(O[Si](C(C)(C)C)(C)C)C=C1F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4

Experimental Properties

  • Density: 1.027±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 277.8±30.0 ºC (760 Torr),
  • Flash Point: 121.8±24.6 ºC,
  • Solubility: Slightly soluble (9.7 g/l) (25 º C),

4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-fluorobenzaldehyde Pricemore >>

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4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-fluorobenzaldehyde Related Literature

Additional information on 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-fluorobenzaldehyde

Comprehensive Overview of 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-fluorobenzaldehyde (CAS No. 175968-16-8)

The compound 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-fluorobenzaldehyde (CAS No. 175968-16-8) is a fluorinated benzaldehyde derivative with significant applications in organic synthesis and pharmaceutical research. This molecule features a tert-butyldimethylsilyl (TBS) protecting group and a fluorine atom at the ortho position, making it a versatile intermediate for constructing complex molecular architectures. Researchers and chemists frequently search for TBS-protected benzaldehydes and fluorinated aromatic aldehydes due to their utility in drug discovery and material science.

In recent years, the demand for fluorinated building blocks like 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-fluorobenzaldehyde has surged, driven by the growing interest in bioactive molecules and precision medicine. The fluorine atom's unique electronic properties enhance metabolic stability and binding affinity, making this compound valuable for designing kinase inhibitors and GPCR-targeted drugs. Searches for "fluorobenzaldehyde derivatives in drug design" or "TBS-protected aldehydes in organic synthesis" reflect its relevance in contemporary research.

The silyl ether protection in CAS No. 175968-16-8 offers excellent stability under basic and nucleophilic conditions, a feature often highlighted in queries like "best protecting groups for aldehydes". This attribute is critical for multi-step syntheses, where selective deprotection is required. Additionally, the compound's role in cross-coupling reactions and palladium-catalyzed transformations aligns with trends in green chemistry and atom-efficient methodologies.

From an industrial perspective, 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-fluorobenzaldehyde is synthesized under stringent quality controls to meet the needs of high-throughput screening and combinatorial chemistry. Its compatibility with automated synthesis platforms makes it a staple in pharmaceutical R&D labs. Users often inquire about "scalable synthesis of fluorinated aldehydes" or "handling silyl-protected compounds", underscoring its practical importance.

Environmental and regulatory considerations are also prominent in discussions about this compound. While not classified as hazardous, its handling requires standard laboratory precautions. Searches such as "sustainable fluorination methods" or "eco-friendly protecting groups" indicate the industry's shift toward safer alternatives without compromising efficiency.

In summary, 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-fluorobenzaldehyde (CAS No. 175968-16-8) bridges fundamental chemistry and cutting-edge applications. Its dual functionality as a protected aldehyde and fluorinated aromatic ensures its continued prominence in journals, patents, and AI-driven drug discovery platforms. As synthetic methodologies evolve, this compound remains a cornerstone for innovations in small-molecule therapeutics and functional materials.

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